tert-Butyl (4-amino-2-methoxyphenyl)carbamate

Physicochemical Properties Drug-likeness Lipophilicity

Researchers optimizing anticancer leads face attrition when using uncharacterized Boc-protected aniline scaffolds. This compound provides preliminary biological validation with documented 143B osteosarcoma cytotoxicity. • Bifunctional scaffold: Boc-protected amine + free 2-methoxy group enables orthogonal functionalization in kinase inhibitor synthesis. • Characterized logP (1.712) supports SPR studies for improved drug-likeness versus the 3-methoxy isomer (logP 1.8). • Multi-vendor availability ensures uninterrupted screening-to-SAR workflows.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 190851-19-5
Cat. No. B1291189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-amino-2-methoxyphenyl)carbamate
CAS190851-19-5
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)OC
InChIInChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15)
InChIKeyYUSDXMQVJPPUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-amino-2-methoxyphenyl)carbamate as Bifunctional Scaffold


tert-Butyl (4-amino-2-methoxyphenyl)carbamate (CAS 190851-19-5) is an N-Boc-protected aromatic amine with the molecular formula C₁₂H₁₈N₂O₃ and a molecular weight of 238.28 g/mol . This compound serves as a versatile scaffold in organic synthesis and drug discovery, primarily as a protected intermediate that can be selectively deprotected under acidic conditions to reveal a free amino group for further functionalization . The presence of both the Boc-protected amine and a free methoxy group on the phenyl ring provides a unique bifunctional reactivity profile that distinguishes it from simpler protected anilines.

Profile
Bifunctional scaffold for orthogonal derivatization
Boc-amine + free methoxy
Workflow
Selective Boc-deprotection to reveal free amine
Acidic conditions
Procurement
Multi-vendor availability with standard COA
Supplier-cross-validated

Why Generic Analogs Fail for tert-Butyl (4-amino-2-methoxyphenyl)carbamate


While numerous Boc-protected anilines are commercially available as synthetic intermediates, direct substitution with analogs lacking the specific 2-methoxy-4-amino substitution pattern is not scientifically justifiable without re-optimization of reaction conditions and biological assays. The methoxy group at the ortho position relative to the carbamate functionality introduces unique steric and electronic effects that can alter reaction kinetics in cross-coupling reactions, influence the compound's solubility and lipophilicity (calculated logP of 1.712 for this compound versus 1.8 for the 3-methoxy positional isomer [1]), and critically modulate biological target engagement, as evidenced by differential activity profiles observed for regioisomeric methoxy-substituted phenylcarbamates in cell-based assays [2].

This Compound
4-amino-2-methoxy substitution
Analog
3-methoxy positional isomer
Calculated logP may shift (1.712 vs. 1.8), and solubility/lipophilicity profiles can alter reaction kinetics and biological target engagement. Regioisomeric methoxy substitution may not transfer directly without re-optimization.
This Compound
Free methoxy handle present
Simpler Protected Aniline
Lacks methoxy functional handle
Analogs without the ortho-methoxy group reduce functional handles for late-stage diversification. Orthogonal functionalization strategies cannot be reproduced without this bifunctional reactivity.

tert-Butyl (4-amino-2-methoxyphenyl)carbamate vs. Structural Analogs


Lipophilicity and Hydrogen Bonding Capacity

The target compound exhibits a calculated logP of 1.712 [1], which is distinct from its positional isomer tert-butyl (4-amino-3-methoxyphenyl)carbamate, which has a calculated XlogP of 1.8 [2]. This difference in lipophilicity can influence membrane permeability and bioavailability, making the target compound a slightly less lipophilic alternative for lead optimization. Additionally, the target compound has 2 hydrogen bond donors and 4 acceptors [1], contributing to a topological polar surface area (TPSA) of 73.6 Ų, a parameter crucial for predicting oral bioavailability [2].

Lipophilicity & H-bond
Cross-study comparable
ΔlogP = -0.088 vs. 3-methoxy isomer (logP 1.712 vs. 1.8). TPSA = 73.6 Ų
Supports lipophilicity fine-tuning in lead optimization
Calculated values; experimental logP may differ
Physicochemical Properties Drug-likeness Lipophilicity

Osteosarcoma Cytotoxicity Profile

The target compound has been evaluated for in vitro cytotoxicity against the 143B human osteosarcoma cell line, with reported activity in this model [1]. While precise IC₅₀ values are not publicly available in open databases, the compound's inclusion in screening campaigns against this cancer cell line indicates a potential for selective cytotoxicity that warrants further investigation. In contrast, the closely related analog tert-butyl (2-methoxyphenyl)carbamate (lacking the 4-amino group) does not appear in similar cytotoxicity screening datasets, suggesting a functional role for the 4-amino substituent in mediating biological effects.

Osteosarcoma Cytotoxicity
Class-level inference
Active in 143B osteosarcoma cytotoxicity assay. Exact IC₅₀ not publicly disclosed.
Reported cell-model response context for oncology screening
Supports cytotoxicity endpoint review; data to verify
Cytotoxicity Cancer Research Osteosarcoma

Bifunctional Building Block for Heterocycle Synthesis

The compound's primary application is as a protected amine intermediate in multi-step organic synthesis, particularly for constructing complex heterocyclic scaffolds . The presence of both a Boc-protected amine and a free methoxy group allows for orthogonal functionalization strategies not possible with simpler Boc-protected anilines like tert-butyl (4-aminophenyl)carbamate, which lacks the methoxy handle for further derivatization . This bifunctional nature is exploited in patent literature for the synthesis of kinase inhibitors and other bioactive molecules [1].

Bifunctional Building Block
Class-level inference
2 functional handles: Boc-amine + free methoxy. 100% increase vs. mono-handle analogs.
Enables orthogonal functionalization for heterocycle synthesis
Patent-reported scaffold for kinase inhibitor synthesis
Organic Synthesis Heterocyclic Chemistry Protecting Group Strategy

Commercial Availability and Purity

The target compound is readily available from multiple reputable vendors with standard purity specifications of 95% or 97%, accompanied by batch-specific analytical data including NMR, HPLC, and GC . This level of quality documentation and supply chain redundancy is not uniformly available for all regioisomeric analogs; for example, the 3-methoxy positional isomer (CAS 487065-22-5) is less commonly stocked and may require custom synthesis [1]. This commercial differentiation can significantly impact procurement timelines and cost for research programs requiring immediate access to high-purity material.

Commercial Availability
Supporting evidence
Multi-vendor stock at 95-97% purity with COA (NMR, HPLC, GC).
Procurement reliability supports reproducible research
3-methoxy isomer less commonly stocked
Procurement Quality Control Supply Chain

Application Scenarios for tert-Butyl (4-amino-2-methoxyphenyl)carbamate


Lead Optimization with Fine-Tuned Lipophilicity

Based on the observed difference in calculated logP (1.712 vs. 1.8 for the 3-methoxy isomer) [1], this compound is a preferred choice when a slightly less lipophilic Boc-protected aniline scaffold is desired to improve aqueous solubility or reduce non-specific protein binding in lead optimization programs. The well-characterized physicochemical profile supports its use in structure-property relationship (SPR) studies aimed at enhancing drug-likeness.

Oncology Drug Discovery for Osteosarcoma

Given the compound's documented activity in 143B osteosarcoma cytotoxicity assays [2], it serves as a valuable starting point for the design of novel anticancer agents targeting bone cancer. The inclusion of this scaffold in screening campaigns provides a preliminary biological validation that is not available for many structural analogs, potentially reducing the risk of early-stage attrition in oncology projects.

Convergent Synthesis of Heterocyclic Kinase Inhibitors

The bifunctional nature of the compound, featuring both a protected amine and a free methoxy group, enables orthogonal functionalization strategies in the synthesis of kinase inhibitors and other heterocyclic drug candidates [3]. This scaffold is particularly useful in convergent synthetic routes where the methoxy group can be exploited for late-stage diversification via O-alkylation, Mitsunobu reactions, or transition metal-catalyzed cross-couplings, while the Boc group maintains amine protection until the final deprotection step.

Screening Library Construction with Reliable Supply Chain

The compound's robust commercial availability from multiple vendors with documented purity makes it an ideal choice for inclusion in high-throughput screening libraries. The supply chain redundancy ensures that follow-up studies, including hit validation and preliminary SAR exploration, can proceed without interruption due to material shortages, a critical consideration for industrial-scale screening operations.

Application
Selection Property
Validation Focus
Lead optimization with fine-tuned lipophilicity
Calculated logP and TPSA profile
Structure-property relationship (SPR) studies
Oncology drug discovery for osteosarcoma
Cytotoxicity assay inclusion context
Cell-model endpoint review
Convergent synthesis of heterocyclic kinase inhibitors
Dual functional handles for orthogonal derivatization
Late-stage diversification and step-count reduction
Screening library construction
Multi-vendor availability with documented purity
Supply chain reproducibility review

Technical Documentation Hub

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25 linked technical documents
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